![molecular formula C9H4Cl3NO2 B6307630 3,4,6-Trichloro-N-methylphthalimide CAS No. 72524-66-4](/img/structure/B6307630.png)
3,4,6-Trichloro-N-methylphthalimide
Overview
Description
3,4,6-Trichloro-N-methylphthalimide (TCMPMI) is an organic chemical compound of the phthalimide family. It is a white, crystalline solid with a molecular weight of 243.5 g/mol and a melting point of 134–136 °C. TCMPMI has been used in a variety of scientific research applications, including in the synthesis of peptides and other organic molecules, as well as in biochemical and physiological studies. We will also discuss the advantages and limitations of using TCMPMI in laboratory experiments, as well as possible future directions for its use.
Mechanism of Action
The mechanism of action of 3,4,6-Trichloro-N-methylphthalimide is not fully understood. However, it is known that it interacts with proteins and enzymes, and it is believed that this interaction is responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4,6-Trichloro-N-methylphthalimide are not yet fully understood. However, it is known that it can affect the activity of enzymes, and it has been shown to inhibit the enzyme cyclooxygenase. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Advantages and Limitations for Lab Experiments
The main advantage of using 3,4,6-Trichloro-N-methylphthalimide in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and has a wide range of applications. However, there are some limitations to using 3,4,6-Trichloro-N-methylphthalimide in laboratory experiments. For example, it is not very soluble in water, and it is not very soluble in organic solvents. Additionally, it has a relatively short shelf-life and can be toxic if not handled properly.
Future Directions
There are a number of potential future directions for the use of 3,4,6-Trichloro-N-methylphthalimide in scientific research. These include further investigating its mechanism of action, exploring its potential use as a therapeutic agent, and investigating its potential use as a diagnostic agent. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential applications in the synthesis of peptides and other organic molecules. Finally, further research could be conducted on its potential use in the preparation of polymeric materials.
Scientific Research Applications
3,4,6-Trichloro-N-methylphthalimide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of peptides and other organic molecules, as well as for the preparation of polymeric materials. Additionally, it has been used in biochemical and physiological studies, such as for the investigation of the mechanism of action of drugs and their effects on the body.
properties
IUPAC Name |
4,5,7-trichloro-2-methylisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO2/c1-13-8(14)5-3(10)2-4(11)7(12)6(5)9(13)15/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHNFLJRXDXJEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503551 | |
Record name | 4,5,7-Trichloro-2-methyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6-trichloro-N-methylphthalimide | |
CAS RN |
72524-66-4 | |
Record name | 4,5,7-Trichloro-2-methyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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